molecular formula C6H8K2NO9V-3 B13832204 Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate

Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate

Cat. No.: B13832204
M. Wt: 367.27 g/mol
InChI Key: PEYZFTZGLJFPRG-UHFFFAOYSA-M
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Description

Bisperoxovanadium (pyridine-2-carboxyl), commonly referred to as bpV(pic), is a commercially available inhibitor of phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor phosphatase involved in cell cycle regulation. bpV(pic) has been recognized for its neuroprotective properties and its ability to inhibit PTEN selectively, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bisperoxovanadium (pyridine-2-carboxyl) involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid. The reaction typically occurs in an aqueous medium, and the product is isolated as a dihydrate. The synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of bpV(pic) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in its dihydrate form .

Chemical Reactions Analysis

Types of Reactions

bpV(pic) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state species .

Scientific Research Applications

bpV(pic) has a wide range of scientific research applications, including:

Mechanism of Action

bpV(pic) exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, bpV(pic) activates the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival and proliferation. This mechanism is particularly relevant in neuroprotection, where bpV(pic) has been shown to reduce neuronal apoptosis and promote functional recovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

bpV(pic) is unique due to its high selectivity for PTEN and its ability to activate multiple signaling pathways, including the PI3K/Akt pathway. This selectivity and multi-pathway activation make bpV(pic) a preferred inhibitor in various research applications .

Properties

Molecular Formula

C6H8K2NO9V-3

Molecular Weight

367.27 g/mol

IUPAC Name

dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate

InChI

InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1

InChI Key

PEYZFTZGLJFPRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+]

Origin of Product

United States

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